molecular formula C21H16ClFN4O3 B2693651 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223813-30-6

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2693651
CAS RN: 1223813-30-6
M. Wt: 426.83
InChI Key: JQRPAEHPSMKUIY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms within the molecule and the types of chemical bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity . These properties can be determined through a variety of laboratory tests.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research involving similar triazole derivatives has focused on π-hole tetrel bonding interactions. A study by Ahmed et al. (2020) examined the synthesis, characterization, and analysis of triazole derivatives with an α-ketoester functionality. This research highlighted the influence of substituents on nucleophilic/electrophilic properties and interaction energies in such compounds (Ahmed et al., 2020).

Structural Characterization and Isostructural Analysis

Kariuki, Abdel-Wahab, and El‑Hiti (2021) synthesized and characterized isostructural triazole derivatives, demonstrating the impact of molecular structure on the physical properties of these compounds. Their research offers insights into the crystallography and molecular conformation of similar triazole-based molecules (Kariuki et al., 2021).

Corrosion Inhibition Efficiency

Lagrenée et al. (2002) investigated a triazole derivative as a corrosion inhibitor for mild steel in acidic media. Their study provides a framework for understanding how similar compounds might be applied in corrosion prevention, including the adsorption mechanism and efficiency in different acidic conditions (Lagrenée et al., 2002).

Anticancer and Antibacterial Activities

Salehi et al. (2016) explored β-carboline derivatives with 1,2,3-triazole rings, focusing on their cytotoxic and antibacterial activities. This research underscores the potential biomedical applications of triazole derivatives in treating various diseases (Salehi et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects at the molecular level. This is particularly relevant for compounds with biological activity, such as drugs .

properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-8-6-16(23)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-15(22)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPAEHPSMKUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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